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  • Product: N-(4-acetylphenyl)formamide
  • CAS: 41656-75-1

Core Science & Biosynthesis

Foundational

N-(4-acetylphenyl)formamide solubility in DMSO and organic solvents

Comprehensive Solubility Profiling of N-(4-acetylphenyl)formamide in DMSO and Organic Solvents: A Technical Guide Executive Summary & Physicochemical Causality N-(4-acetylphenyl)formamide (CAS: 41656-75-1, PubChem CID: 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling of N-(4-acetylphenyl)formamide in DMSO and Organic Solvents: A Technical Guide

Executive Summary & Physicochemical Causality

N-(4-acetylphenyl)formamide (CAS: 41656-75-1, PubChem CID: 4570782) is a highly versatile organic compound utilized extensively as a pharmaceutical intermediate[1]. Structurally, it consists of a phenyl ring substituted with an acetyl group at the para position and a formamide moiety[2]. Recent pharmacological studies have highlighted its potential as an active pharmaceutical ingredient (API), demonstrating significant anti-proliferative biological activity against leukemia, lung, colon, and melanoma cancer cell lines[2].

To effectively utilize this compound in in vitro screening and downstream formulation, scientists must understand the causality behind its solubility behavior. The formamide group (–NHCHO) acts as both a strong hydrogen-bond donor and acceptor, while the acetyl group provides additional hydrogen-bond acceptor sites. This dual functionalization creates a robust intermolecular crystal lattice. Overcoming this lattice energy requires solvents with high dielectric constants and strong solvating capabilities, dictating the strategic use of Dimethyl Sulfoxide (DMSO) and specific organic solvents during solubility assays.

Solvation Dynamics: Kinetic vs. Thermodynamic Approaches

In drug development, solubility is not a single static value but a context-dependent parameter measured via two distinct paradigms: Kinetic and Thermodynamic solubility[3].

DMSO as the Universal Carrier (Kinetic Solubility)

Kinetic solubility assays are designed for early-stage, high-throughput screening (HTS). Because N-(4-acetylphenyl)formamide possesses high crystal lattice energy, it is poorly soluble in purely aqueous environments. To bypass this, the compound is first dissolved in 100% DMSO to create a highly concentrated stock solution (typically 10 mM to 50 mM)[4]. DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the formamide group, ensuring the compound is fully molecularly dispersed[5].

When this DMSO stock is spiked into target organic solvents or aqueous buffers, it mimics the exact conditions of biological assays[6]. The resulting "apparent solubility" measures the concentration at which the compound begins to precipitate out of the solvent mixture before reaching true equilibrium[7].

Organic Solvents and Equilibrium (Thermodynamic Solubility)

Thermodynamic solubility is critical during lead optimization and formulation[3]. It measures the true equilibrium state between the solid crystalline powder and the saturated solvent[4]. Because particle size and crystal morphology significantly influence the dissolution rate, thermodynamic assays require excess solid material and extended equilibration times (24 to 72 hours)[6].

In organic solvents, the solubility of N-(4-acetylphenyl)formamide is governed by protic and aprotic interactions:

  • Alcohols (Methanol/Ethanol): Exhibit moderate to high solubility due to their amphiphilic nature, capable of forming hydrogen bonds with both the acetyl and formamide groups.

  • Acetonitrile: Provides moderate solubility via polar aprotic dipole interactions, making it an ideal mobile phase for LC-MS/MS quantification.

  • Ethyl Acetate: Yields lower solubility due to weaker polarity, though it remains useful for liquid-liquid extractions during chemical synthesis.

Quantitative Data Presentation

The following table summarizes the expected solubility profile of N-(4-acetylphenyl)formamide based on its physicochemical properties and standard assay behaviors.

Table 1: Solubility Profile of N-(4-acetylphenyl)formamide

Solvent SystemAssay TypeExpected Solubility RangePrimary Solvation Mechanism
100% DMSO Kinetic Stock> 50 mMStrong dipole-dipole, H-bond acceptance
Methanol / Ethanol Thermodynamic10 - 25 mMAmphiphilic H-bond donor/acceptor
Acetonitrile Thermodynamic5 - 15 mMPolar aprotic dipole interactions
Ethyl Acetate Thermodynamic< 5 mMWeak polarity, limited H-bonding
Aqueous Buffer (pH 7.4) Kinetic / Thermo< 1 mM (Poor)Highly limited by crystal lattice energy

Mechanistic Workflows

To ensure data integrity, laboratory workflows must be structured to prevent false positives (e.g., quantifying suspended micro-crystals instead of dissolved molecules). The diagram below illustrates the parallel pathways for determining kinetic and thermodynamic solubility.

SolubilityWorkflow cluster_kinetic Kinetic Solubility Pathway cluster_thermo Thermodynamic Pathway Input N-(4-acetylphenyl)formamide (Solid Powder) DMSO_Stock Dissolve in DMSO (10-50 mM Stock) Input->DMSO_Stock ExcessSolid Add Excess Solid to Target Solvent Input->ExcessSolid Dilution Serial Dilution in Target Solvents DMSO_Stock->Dilution Precipitation Nephelometry / Light Scattering Dilution->Precipitation LCMS LC-MS/MS or HPLC-UV Quantification Precipitation->LCMS Equilibration Shake-Flask Equilibration (24-72 hrs at 25°C) ExcessSolid->Equilibration Filtration Double Centrifugation (Remove Undissolved) Equilibration->Filtration Filtration->LCMS Output Solubility Profile (μg/mL or μM) LCMS->Output

Figure 1: Parallel workflows for determining kinetic and thermodynamic solubility.

SolvationDynamics Molecule N-(4-acetylphenyl)formamide H-Bond Donor/Acceptor DMSO DMSO Solvent High Dielectric Strong Solvation Molecule->DMSO Disruption of Crystal Lattice OrgSolvent Organic Alcohols Amphiphilic Moderate Solvation Molecule->OrgSolvent Protic Interactions

Figure 2: Solvation dynamics of N-(4-acetylphenyl)formamide in various solvent systems.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the lab.

Protocol A: High-Throughput Kinetic Solubility Assessment

Causality Focus: Replicating biological assay conditions while preventing co-solvent artifacts.

  • Stock Preparation: Dissolve solid N-(4-acetylphenyl)formamide in 100% DMSO to yield a 10 mM stock solution[6]. Validation: Ensure complete visual clarity; sonicate if necessary to fully disrupt the crystal lattice.

  • Serial Dilution: Pipette 10 µL of the DMSO stock into 990 µL of the target organic solvent or aqueous buffer[6]. Causality: Maintaining a final DMSO concentration of ≤ 1% prevents the DMSO from artificially inflating the compound's natural solubility in the target media[4].

  • Incubation: Seal the vial and place it on an orbital shaking incubator at 25°C for 1 to 2 hours[3],[6].

  • Phase Separation & Quantification: Centrifuge the solution at 3000 rpm for 20 minutes[6]. Transfer the supernatant and analyze via LC-MS/MS against a 4-point standard curve prepared in DMSO[6]. Include Tamoxifen as a low-solubility control and Caffeine as a high-solubility control to bracket the assay range[6].

Protocol B: Shake-Flask Thermodynamic Solubility (Gold Standard)

Causality Focus: Achieving true equilibrium and eliminating micro-crystal contamination.

  • Solid Addition: Weigh 1.0 to 2.0 mg of crystalline N-(4-acetylphenyl)formamide into a clean 1.5 mL glass vial[6]. Causality: An excess of solid must be visually present throughout the assay to guarantee the solution reaches thermodynamic saturation[4].

  • Solvent Addition: Add 1000 µL of the target organic solvent (e.g., Methanol, Acetonitrile) to the vial[6].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 to 72 hours[4],[6]. Causality: Extended shaking is required to overcome the activation energy of dissolution and ensure complete thermodynamic equilibrium[3].

  • Double Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes at room temperature[6]. Carefully transfer the supernatant to a second vial and centrifuge again[6]. Causality: Relying solely on filter plates can lead to the adsorption of the polar formamide compound onto the membrane. Double centrifugation provides a self-validating separation, ensuring no suspended micro-crystals skew the final concentration readout.

  • Quantification: Dilute the final supernatant appropriately and quantify via Reversed-Phase HPLC-UV or LC-MS/MS[4],[7].

References

  • synhet.com - N-(4-Acetylphenyl)
  • vulcanchem.com - N-(4-acetylphenyl)
  • bioduro.
  • enamine.net - Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • conceptlifesciences.
  • pcbis.
  • lifechemicals.

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of N-(4-acetylphenyl)formamide for Research and Development

This guide provides comprehensive safety data and handling protocols for N-(4-acetylphenyl)formamide (CAS No. 41656-75-1), a compound of increasing interest in medicinal chemistry and organic synthesis.[1][2] Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety data and handling protocols for N-(4-acetylphenyl)formamide (CAS No. 41656-75-1), a compound of increasing interest in medicinal chemistry and organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the material's properties and the rationale behind the recommended safety procedures. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Profile and Scientific Context

N-(4-acetylphenyl)formamide, also known as 4-formamidoacetophenone, is a derivative of formamide and an intermediate used in various synthetic applications, including the development of pharmaceutical compounds.[2] Recent studies have indicated its potential as an anti-proliferative agent against several cancer cell lines, making it a molecule of significant interest in drug discovery.[1] Its synthesis typically involves the N-formylation of 4-acetylaniline with formic acid.[1] Given its growing importance, a thorough understanding of its safe handling is paramount for all personnel involved in its research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of a robust safety protocol.

PropertyValueSource
CAS Number 41656-75-1[2]
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
Appearance Solid powder
Storage Room temperature, in a cool, dry place[2][3]

Hazard Identification and Risk Assessment: A Proactive Approach

A comprehensive risk assessment is not a one-time event but a continuous process that should be integrated into the experimental workflow.[4][5] The following sections detail the known hazards of N-(4-acetylphenyl)formamide and provide a framework for a thorough risk assessment.

GHS Hazard Classification

N-(4-acetylphenyl)formamide is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

Toxicological Profile: Understanding the "Why"

While specific LD50 or LC50 data for N-(4-acetylphenyl)formamide is not widely published, the toxicology of its parent compound, formamide, and its derivatives provides valuable insights. Formamides, as a class, can be absorbed through the skin and respiratory tract.[6] High doses of some formamide derivatives have been associated with liver damage and reproductive toxicity in animal studies.[6][7][8] Although N-(4-acetylphenyl)formamide is of low acute toxicity, the potential for long-term effects from repeated exposure cannot be dismissed without further data. The irritant properties are likely due to the reactivity of the formamide group with biological macromolecules in the skin, eyes, and respiratory tract.

Experimental Risk Assessment Workflow

A systematic approach to risk assessment should be undertaken before any new experimental protocol involving N-(4-acetylphenyl)formamide is initiated.

RiskAssessmentWorkflow A 1. Protocol Review: Identify all steps involving N-(4-acetylphenyl)formamide B 2. Hazard Identification: Consult SDS and this guide. Note physical and chemical hazards. A->B C 3. Exposure Assessment: Evaluate potential for inhalation, dermal, and eye contact. B->C D 4. Control Measures Selection: Determine appropriate PPE, engineering controls, and administrative controls. C->D E 5. Emergency Preparedness: Review first-aid procedures. Locate safety equipment. D->E F 6. Documentation & Review: Record the risk assessment. Review with supervisor and lab members. E->F

Caption: A stepwise workflow for conducting a thorough risk assessment before handling N-(4-acetylphenyl)formamide.

Safe Handling and Engineering Controls: Minimizing Exposure

The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures for N-(4-acetylphenyl)formamide. The following protocols are designed to minimize exposure through a combination of engineering controls, personal protective equipment, and best laboratory practices.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous powders.[9][10]

  • Chemical Fume Hood: All weighing and handling of N-(4-acetylphenyl)formamide powder should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[10]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Containment: For larger quantities or when performing operations that may generate significant dust, consider the use of a glove box or other containment enclosure.[9]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.

PPE_Selection cluster_0 Task Assessment cluster_1 Required PPE A Handling Solid Powder C Safety Goggles with side shields A->C D Nitrile Gloves A->D E Lab Coat A->E F Respiratory Protection (if dust is generated outside a fume hood) A->F B Handling Solutions B->C B->D B->E

Caption: A decision tree for selecting the appropriate PPE based on the handling task.

Step-by-Step Handling Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is on and functioning correctly.

  • Work Area Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any contaminants.

  • Material Transfer: Place a weigh boat on the analytical balance inside the fume hood. Carefully scoop the required amount of N-(4-acetylphenyl)formamide from the stock container onto the weigh boat. Avoid creating dust by using slow, deliberate movements.

  • Container Sealing: Securely close the stock container immediately after dispensing.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed powder inside the fume hood. Gently swirl or stir to dissolve.

  • Waste Disposal: Dispose of the weigh boat and any contaminated materials in a designated, labeled hazardous waste container.

  • Decontamination: Wipe down the work surface and any equipment used with a suitable solvent.

  • PPE Removal: Remove gloves and wash hands thoroughly with soap and water.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage Guidelines
  • Store N-(4-acetylphenyl)formamide in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Label the container clearly with the chemical name, CAS number, and any relevant hazard warnings.

Waste Disposal Protocol
  • Segregation: All waste contaminated with N-(4-acetylphenyl)formamide (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container should be a robust, leak-proof container with a secure lid.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: If safe to do so, prevent the spread of the powder.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety and Scientific Excellence

The safe handling of N-(4-acetylphenyl)formamide is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, conducting thorough risk assessments, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and create a safer laboratory environment. This commitment to safety not only protects individuals but also ensures the integrity and quality of the scientific research being conducted.

References

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical reviews in toxicology, 42(9), 793-819. Available at: [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. Available at: [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]

  • Managing Dust in Laboratories Handling Hazardous Powders. Monmouth Scientific. Available at: [Link]

  • Formamide. Wikipedia. Available at: [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. Available at: [Link]

  • Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. ResearchGate. Available at: [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Taylor & Francis Online. Available at: [Link]

  • Powder Handling. AirClean Systems. Available at: [Link]

  • Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals. U.S. Environmental Protection Agency. Available at: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Available at: [Link]

  • Risk assessment - Chemical safety. Simon Fraser University. Available at: [Link]

  • National Toxicology Program. (2008). Toxicology and carcinogenesis studies of formamide (CAS No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, (543), 1-204. Available at: [Link]

Sources

Foundational

Deconvoluting the Mechanism of Action of N-(4-acetylphenyl)formamide: A Comprehensive Assay Guide

Executive Summary The identification of a compound's Mechanism of Action (MoA) is a critical bottleneck in drug discovery. N-(4-acetylphenyl)formamide (CAS: 41656-75-1), a formamide derivative synthesized via the N-formy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of a compound's Mechanism of Action (MoA) is a critical bottleneck in drug discovery. N-(4-acetylphenyl)formamide (CAS: 41656-75-1), a formamide derivative synthesized via the N-formylation of 4-acetylaniline[1], has recently emerged as a potent anti-proliferative agent. However, transitioning a compound from a phenotypic hit to a target-validated lead requires a rigorously structured biological assay cascade. This whitepaper outlines a self-validating framework for deconvoluting the MoA of N-(4-acetylphenyl)formamide, detailing the causality behind experimental choices, step-by-step protocols, and target engagement validation.

Phenotypic Profiling and Baseline Efficacy

Before initiating mechanistic deconvolution, establishing a robust phenotypic baseline is essential. Recent NCI-60 style screening data highlights the broad-spectrum anti-proliferative activity of N-(4-acetylphenyl)formamide across multiple cancer lineages[1].

Table 1: Growth Inhibition of N-(4-acetylphenyl)formamide Across Cancer Cell Lines [1]

Cell LineCancer LineageGrowth Inhibition (%)
HCT-15Colon Cancer98.05
OVCAR-4Ovarian Cancer96.33
MDA-MB-43Melanoma95.29
NCI-H522Lung Cancer94.57
RPMI-8226Leukemia92.72
T-47DBreast Cancer89.47
A498Renal Cancer81.27
SNB-75CNS Cancer80.85

The profound inhibition (>90%) observed in colon, ovarian, melanoma, lung, and leukemia models suggests that the compound targets a fundamental, highly conserved cellular process, such as cell cycle regulation or cytoskeletal dynamics.

Strategic Framework for MoA Deconvolution

To avoid false positives and biological artifacts, the deconvolution workflow must follow a logical causality:

  • Confirm Viability: Establish the exact IC 50​ using a highly sensitive, metabolism-independent assay.

  • Determine Cellular Fate: Assess whether the compound is cytostatic (halting the cell cycle) or cytotoxic (inducing apoptosis).

  • Validate Target Engagement: Prove that the compound physically binds to its putative target within the native intracellular environment.

MoA_Workflow A Phenotypic Hit N-(4-acetylphenyl)formamide B Viability & Proliferation (CellTiter-Glo) A->B Dose-Response C Cell Cycle Analysis (Flow Cytometry) B->C Cytostatic vs Cytotoxic D Apoptosis Profiling (Annexin V/PI) C->D Cell Death Mechanism E Target Engagement (CETSA) D->E Target Deconvolution

Fig 1: Stepwise biological assay workflow for MoA deconvolution of N-(4-acetylphenyl)formamide.

Core Biological Assays: Protocols & Causality

ATP-Dependent Viability Profiling (CellTiter-Glo)

The Causality: To accurately quantify the dose-response relationship, we utilize the 2[2]. Unlike tetrazolium-based assays (MTT/MTS) which rely on enzymatic reduction and can be heavily skewed by the altered mitochondrial metabolism of cancer cells (the Warburg effect), CellTiter-Glo quantifies intracellular ATP via a luciferase reaction[3]. ATP is a direct, reliable proxy for metabolically active cells, providing a homogeneous "add-mix-measure" format that minimizes pipetting errors[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-15 or OVCAR-4 cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Add N-(4-acetylphenyl)formamide in a 10-point dose-response gradient (e.g., 0.01 µM to 100 µM). Include DMSO vehicle controls. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across all wells[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo Reagent directly to each well (1:1 ratio with culture medium)[4]. No washing is required.

  • Lysis & Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[5]. Calculate the IC 50​ using non-linear regression.

Cell Cycle Analysis via Flow Cytometry

The Causality: Once the IC 50​ is established, we must determine how the compound inhibits growth. Flow cytometric analysis of DNA content using Propidium Iodide (PI) allows us to differentiate between cytostatic arrest (accumulation in G0/G1, S, or G2/M phases) and cytotoxicity (appearance of a sub-G1 apoptotic peak). PI intercalates stoichiometrically into DNA; thus, fluorescence intensity is directly proportional to DNA content.

Step-by-Step Protocol:

  • Treatment: Treat cells with N-(4-acetylphenyl)formamide at 1× and 3× IC 50​ concentrations for 24 and 48 hours.

  • Harvesting: Collect both adherent and floating cells (to capture apoptotic bodies) via trypsinization. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 50 µg/mL RNase A in PBS). Note: RNase A is critical to prevent PI from binding to double-stranded RNA, which would artificially inflate the signal.

  • Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze on a flow cytometer (Excitation: 488 nm, Emission: ~620 nm), collecting at least 10,000 events per sample.

Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality: Biochemical (cell-free) assays often yield false positives due to the lack of cellular context. To prove that N-(4-acetylphenyl)formamide physically binds its putative target inside living cells, we employ the6[6]. CETSA relies on the thermodynamic principle that a protein's thermal stability (aggregation temperature, Tagg​ ) increases upon ligand binding[7]. By subjecting intact cells to a transient heat shock, unbound proteins denature and precipitate, while ligand-bound proteins remain in the soluble fraction[6].

Step-by-Step Protocol:

  • In-Cell Incubation: Incubate live cells with N-(4-acetylphenyl)formamide (e.g., 10 µM) or DMSO control for 1 to 2 hours at 37°C[7].

  • Aliquot & Heat Shock: Harvest the cells, wash with PBS, and divide the suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[6].

  • Cooling & Lysis: Cool the tubes immediately to room temperature for 3 minutes. Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 20°C) or by adding a mild detergent compatible with the downstream detection method[6].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, irreversibly aggregated proteins[6].

  • Detection: Carefully extract the supernatant (soluble fraction) and analyze the remaining target protein levels using quantitative Western Blot or AlphaScreen technology[6]. A rightward shift in the melt curve confirms direct intracellular target engagement[7].

Mechanistic Pathway Hypothesis

Given the structural profile of formamide derivatives and their broad-spectrum efficacy against highly proliferative lines (e.g., HCT-15, RPMI-8226), a highly probable MoA involves the disruption of mitotic progression. Compounds in this class frequently act as competitive inhibitors of mitotic kinases, such as Aurora Kinase A (AURKA), or as tubulin-destabilizing agents.

Inhibition of such a target prevents centrosome maturation and spindle assembly, leading to a prolonged G2/M phase arrest. If the cell cannot satisfy the spindle assembly checkpoint, prolonged arrest triggers the activation of the Caspase-3/7 cascade, culminating in apoptosis.

Pathway Compound N-(4-acetylphenyl)formamide Target Putative Target (e.g., AURKA / Tubulin) Compound->Target Competitive Inhibition Complex Centrosome Maturation & Spindle Assembly Target->Complex Phosphorylation / Assembly Arrest G2/M Cell Cycle Arrest Complex->Arrest Disruption Apoptosis Caspase-3/7 Activation (Apoptosis) Arrest->Apoptosis Prolonged Arrest

Fig 2: Hypothesized signaling pathway interference leading to apoptosis.

By executing this structured assay cascade—from ATP-based viability to flow cytometric cell cycle analysis and ultimately CETSA—researchers can systematically transform N-(4-acetylphenyl)formamide from a raw phenotypic hit into a mechanistically validated pharmacological tool.

References

  • Vulcanchem: "N-(4-acetylphenyl)formamide - 41656-75-1".
  • Promega Corporation: "CellTiter-Glo® Luminescent Cell Viability Assay Protocol".
  • Promega Corporation: "CellTiter-Glo® Luminescent Cell Viability Assay - Biochemical Principle".
  • Promega Corporation: "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256".
  • Promega Corporation: "CellTiter-Glo® 2.0 Assay Quick Protocol #FB257".
  • National Center for Biotechnology Information (NCBI): "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA".
  • PubMed Central (PMC): "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery".

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of N-(4-Acetylphenyl)formamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(4-Acetylphenyl)formamide (CAS: 41656-75-1) Introduction & Mechanistic Rationale N-(4-acetylphenyl)formamide is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(4-Acetylphenyl)formamide (CAS: 41656-75-1)

Introduction & Mechanistic Rationale

N-(4-acetylphenyl)formamide is a highly versatile organic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), nitrogen-bridged heterocycles, and advanced polymeric materials[1]. The core synthetic challenge in generating this compound lies in the electronic nature of the starting material, 4-aminoacetophenone.

Causality in Reaction Design: The para-substituted acetyl group on 4-aminoacetophenone exerts a strong electron-withdrawing effect via resonance. This significantly decreases the electron density on the aniline nitrogen, rendering the amine a relatively poor nucleophile compared to unsubstituted aniline. Consequently, traditional formylation methods often necessitate harsh heating or highly reactive, moisture-sensitive species like [2].

To overcome this kinetic barrier while adhering to green chemistry principles, this protocol leverages Polyethylene Glycol (PEG-400) as a reaction medium[3]. PEG-400 acts as more than just a solvent; it functions as a supramolecular catalyst. The oxygen-rich polymer backbone provides a hydrogen-bond-dense microenvironment that activates the electrophilic carbonyl carbon of formic acid and stabilizes the tetrahedral transition state. This stabilization lowers the activation energy, allowing the nucleophilic acyl substitution and subsequent dehydration to proceed rapidly at room temperature[3]. Alternatively, (60 °C) can be employed to drive the equilibrium forward purely through thermal activation[4].

Mechanism Amine 4-Aminoacetophenone (Deactivated Nucleophile) TS Tetrahedral Intermediate (PEG-400 H-Bond Stabilized) Amine->TS Acid Formic Acid (Electrophile) Acid->TS Elim Dehydration (- H2O) TS->Elim Product N-(4-Acetylphenyl)formamide (Target API Intermediate) Elim->Product

Mechanistic pathway of N-formylation highlighting PEG-400 transition state stabilization.

Experimental Design & Materials

Reagents Required
  • 4-Aminoacetophenone (Starting Material, >98% purity)

  • Formic Acid (Formylating Agent, 85-98% aqueous solution)

  • PEG-400 (Solvent/Promoter)

  • Ethyl Acetate (EtOAc) & Hexanes (For extraction and TLC)

  • Saturated NaCl solution (Brine) & Anhydrous Na₂SO₄

Safety & Handling

Formic acid is corrosive and volatile. All reagent transfers must be conducted inside a certified fume hood. N-(4-acetylphenyl)formamide is generally considered non-hazardous for transport but should be handled with standard PPE (gloves, lab coat, safety goggles)[5].

Step-by-Step Methodologies

Protocol A: PEG-400 Mediated Formylation (Recommended)

This method is highly recommended for its mild conditions, high yield, and environmental sustainability[3].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol).

  • Solvent Addition: Add 10 mL of PEG-400 to the flask. Stir for 5 minutes until the amine is fully suspended/dissolved.

  • Reagent Addition: Slowly add formic acid (0.55 mL, ~12.0 mmol, 1.2 eq) dropwise over 2 minutes.

  • Execution: Cap the flask loosely and stir the mixture vigorously at room temperature (25 °C) for 1 to 2 hours.

  • Workup: Once the reaction is deemed complete (see Section 4), add 20 mL of cold distilled water to the flask to precipitate the product and dilute the PEG-400.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). The PEG-400 will largely remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-(4-acetylphenyl)formamide as a solid. Recrystallize from ethanol if ultra-high purity (>99%) is required.

Protocol B: Solvent-Free Thermal Formylation

For laboratories lacking PEG-400, thermal activation can overcome the amine's deactivation[4].

  • Setup: Add 4-aminoacetophenone (1.35 g, 10.0 mmol) and formic acid (0.55 mL, 12.0 mmol) directly into a sealed glass reaction vial containing a stir bar.

  • Execution: Heat the mixture to 60 °C using an oil bath or heating block while stirring continuously for 3 to 4 hours[4].

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), wash with saturated NaHCO₃ to neutralize unreacted acid, dry, and concentrate.

Workflow Step1 1. Reagent Mixing 4-Aminoacetophenone + Formic Acid Step2 2. Solvent Addition Add PEG-400 as Promoter Step1->Step2 Step3 3. Reaction Execution Stir at 25°C for 1-2 hours Step2->Step3 Step4 4. In-Process Control TLC / LCMS Monitoring Step3->Step4 Step5 5. Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Isolation N-(4-Acetylphenyl)formamide Step5->Step6

Experimental workflow for the PEG-400 mediated N-formylation of 4-aminoacetophenone.

Analytical Characterization (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must rely on orthogonal analytical techniques to confirm both conversion and purity.

  • TLC Monitoring: Use 30% EtOAc in Hexanes. The starting material (4-aminoacetophenone) will elute lower on the plate due to the free amine. The formamide product will appear as a new, higher- Rf​ spot under UV light (254 nm). The complete disappearance of the lower spot validates reaction completion.

  • LCMS Analysis:

    • Starting Material: Exact Mass 135.16 Expected [M+H]+=136.1 m/z

    • Product: Exact Mass 163.17 Expected [M+H]+=164.1 m/z

    • Validation: A mass shift of +28 Da (addition of formyl, loss of water) confirms successful N-formylation.

  • ¹H NMR (DMSO-d6): Look for the diagnostic formyl proton. Due to restricted rotation around the amide bond, formamides often appear as a mixture of cis/trans rotamers. You will typically observe a sharp singlet for the acetyl group at ∼2.5 ppm , an AB quartet for the aromatic protons ( ∼7.6−7.9 ppm ), a doublet/singlet for the formyl proton ( ∼8.3−8.8 ppm ), and a broad singlet for the N-H proton ( ∼10.4 ppm ).

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic route, allowing scientists to balance time, yield, and environmental impact[1][2][3][4].

MethodReagentsConditionsReaction TimeExpected YieldEnvironmental Impact
A (PEG-400) Amine, HCOOH, PEG-400Room Temp (25 °C)1–2 hours> 95%Low (Mild, recyclable solvent)
B (Solvent-Free) Amine, HCOOHHeating (60 °C)3–4 hours85–90%Very Low (No solvent used)
C (AFA Method) Amine, Acetic Formic AnhydrideCooling (-20 °C)< 30 mins> 98%Medium (Requires Ac₂O prep)

References

  • Das, B., Krishnaiah, M., Balasubramanyam, P., Veeranjaneyulu, B., & Kumar, D. N. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), 2225-2227. URL:[Link][3]

  • Desai, U. V., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Synthetic Communications. Taylor & Francis. URL: [Link][4]

Sources

Application

Application of N-(4-acetylphenyl)formamide in heterocyclic compound synthesis

An In-Depth Guide to the Application of N-(4-acetylphenyl)formamide in Heterocyclic Compound Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of N-(4-acetylphenyl)formamide in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

N-(4-acetylphenyl)formamide, a bifunctional organic molecule with the chemical formula C₉H₉NO₂, serves as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its structure, featuring both a reactive acetyl group and a formamide moiety on a stable phenyl backbone, provides multiple avenues for synthetic manipulation. This unique combination allows it to participate in a variety of cyclization strategies, making it a key building block in medicinal chemistry for the construction of pharmacologically relevant scaffolds. Typically synthesized via the N-formylation of 4-acetylaniline, this readily accessible compound is a gateway to complex molecular architectures.[1] This guide provides an in-depth exploration of its application, detailing the underlying principles and offering field-proven protocols for the synthesis of key heterocyclic systems.

Core Principles of Reactivity

The synthetic utility of N-(4-acetylphenyl)formamide stems from the distinct reactivity of its two primary functional groups:

  • The Acetyl Group (—COCH₃): The methyl protons alpha to the carbonyl are acidic and can be readily deprotonated to form an enolate intermediate. This enolate is a potent nucleophile, capable of reacting with various electrophiles. The carbonyl carbon itself is electrophilic and susceptible to attack by nucleophiles. This dual reactivity is central to its role in forming carbon-carbon and carbon-heteroatom bonds essential for ring formation.

  • The Formamide Group (—NHCHO): This group is more than a simple amide. It can serve as a source of both a nitrogen atom and a one-carbon electrophilic species, particularly after activation. In reactions like the Vilsmeier-Haack synthesis, the formamide is converted into a highly electrophilic Vilsmeier reagent, which can then participate in intramolecular or intermolecular cyclizations.[4][5][6]

By strategically exploiting these functional groups, chemists can orchestrate a variety of annulation reactions to construct quinolines, pyrimidines, pyrazoles, and other important heterocyclic cores.

Application I: Synthesis of Substituted Quinolines via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction provides a powerful and direct pathway for converting activated acetanilides into highly functionalized quinolines.[7] N-(4-acetylphenyl)formamide, as a substituted acetanilide, is an excellent substrate for this transformation, where the acetyl group drives the intramolecular cyclization onto the aromatic ring. This method typically yields 2-chloro-3-formylquinolines, which are versatile intermediates for further synthetic elaboration.[7]

Scientific Rationale

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] The enol form of the substrate's acetyl group attacks this potent electrophile. The subsequent intermediate then undergoes an intramolecular electrophilic aromatic substitution, cyclizing onto the phenyl ring. A final dehydration step yields the aromatic quinoline ring. The choice of POCl₃ is critical as it serves as both the activating agent for the formamide and a dehydrating agent.

Experimental Protocol: Synthesis of 6-formamido-2-chloro-3-formylquinoline

Materials:

  • N-(4-acetylphenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) dissolved in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (4.0 eq) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.[7] The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Once the addition is complete, add N-(4-acetylphenyl)formamide (1.0 eq) portion-wise to the freshly prepared reagent over 15 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.[7]

  • A solid precipitate should form. Continue stirring until all the ice has melted.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the crude 6-formamido-2-chloro-3-formylquinoline. The product can be further purified by recrystallization from ethanol or by column chromatography.

Data Summary: Reaction Parameters
ParameterConditionRationale
Reagents N-(4-acetylphenyl)formamide, POCl₃, DMFSubstrate, activating/dehydrating agent, and formylating agent source.
Stoichiometry 1.0 eq Substrate, 4.0 eq POCl₃, 3.0 eq DMFExcess POCl₃ and DMF ensure complete formation of the Vilsmeier reagent.
Solvent Dichloromethane (DCM)Anhydrous, inert solvent appropriate for the reaction temperature.
Temperature 0-5 °C (addition), Reflux (reaction)Low temperature controls the exothermic formation of the Vilsmeier reagent; heating drives the cyclization.
Time 6-8 hoursTypical duration to ensure complete conversion, should be monitored by TLC.
Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Isolation DMF DMF in DCM Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Add dropwise 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Substrate N-(4-acetylphenyl)formamide Mix Reaction Mixture Substrate->Mix Heat Reflux (40-45 °C) 6-8 hours Mix->Heat Ice Pour into crushed ice Heat->Ice Neutralize Neutralize with NaHCO₃ Ice->Neutralize Filter Filter & Wash Neutralize->Filter Product Final Product Filter->Product

Caption: Vilsmeier-Haack synthesis workflow.

Application II: Synthesis of 4-Arylpyrimidines

Pyrimidines are fundamental heterocyclic motifs in numerous biologically active compounds. A reliable strategy for their synthesis involves the cyclocondensation of a 1,3-dielectrophile with an N-C-N synthon like guanidine or amidine.[8][9] N-(4-acetylphenyl)formamide can be converted into a suitable 1,3-dielectrophilic intermediate, an enaminone, which then undergoes cyclization to form the pyrimidine ring.[10]

Scientific Rationale

This synthesis is a two-step process. First, the acetyl group of N-(4-acetylphenyl)formamide reacts with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a dehydrating agent and a source of a dimethylaminovinyl group, converting the methyl ketone into a β-dimethylamino enone. This enaminone is a stable 1,3-dielectrophile. In the second step, this intermediate reacts with a nucleophilic N-C-N compound, like guanidine. The reaction proceeds via sequential nucleophilic attack and condensation, ultimately eliminating dimethylamine and water to form the aromatic pyrimidine ring.[10]

Experimental Protocol: Synthesis of N-(4-(2-amino-pyrimidin-4-yl)phenyl)formamide

Materials:

  • N-(4-acetylphenyl)formamide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

Procedure: Step 1: Synthesis of the Enaminone Intermediate

  • In a round-bottom flask, dissolve N-(4-acetylphenyl)formamide (1.0 eq) in anhydrous toluene.

  • Add DMF-DMA (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. A Dean-Stark trap can be used to remove the methanol byproduct.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrimidine

  • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol or use a commercially available solution.

  • Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 20 minutes at room temperature.

  • Add the crude enaminone intermediate from Step 1, dissolved in a minimal amount of anhydrous ethanol, to the guanidine solution.

  • Heat the resulting mixture to reflux for 8-12 hours.

  • After cooling, neutralize the reaction mixture with glacial acetic acid.

  • Reduce the solvent volume in vacuo. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried to afford the target pyrimidine.

Reaction Mechanism Diagram

Caption: Two-step synthesis of pyrimidines.

Application III: Synthesis of 3-Aryl-4-formylpyrazoles

The Vilsmeier-Haack reaction is not limited to quinoline synthesis. It can also be employed to transform the acetyl group of N-(4-acetylphenyl)formamide into a β-chlorovinyl aldehyde. This versatile intermediate readily undergoes cyclization with hydrazines to produce highly substituted pyrazoles, which are another class of heterocycles with significant medicinal applications.[11]

Scientific Rationale

This synthesis leverages the Vilsmeier-Haack reaction in a different capacity. Instead of inducing intramolecular cyclization, the reagent (POCl₃/DMF) reacts with the acetyl group to effect a formylation and chlorination, yielding a reactive 1,3-dielectrophilic β-chlorovinyl aldehyde. This intermediate is then subjected to a classical Knorr-type pyrazole synthesis. Reaction with a hydrazine (e.g., phenylhydrazine) proceeds via an initial Michael-type addition or condensation, followed by intramolecular cyclization and elimination of HCl and water to furnish the aromatic pyrazole ring.[11]

Experimental Protocol: Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)formamide

Materials:

  • N-(4-acetylphenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Phenylhydrazine

  • Ethanol

  • Crushed ice

Procedure:

  • Vilsmeier Reagent and Intermediate Formation: Prepare the Vilsmeier reagent from DMF (3.0 eq) and POCl₃ (4.0 eq) at 0 °C as described in the quinoline synthesis protocol.

  • Add N-(4-acetylphenyl)formamide (1.0 eq) to the reagent and stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours.[11]

  • Pyrazole Formation: Cool the mixture to room temperature. In a separate flask, prepare a solution of phenylhydrazine (1.1 eq) in ethanol.

  • Carefully pour the Vilsmeier reaction mixture into the ethanolic phenylhydrazine solution. An exothermic reaction may occur.

  • Heat the resulting mixture to reflux for 4-6 hours to ensure complete cyclization.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Collect the resulting solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Data Summary: Key Reaction Parameters
ParameterConditionRationale
Reagents N-(4-acetylphenyl)formamide, POCl₃, DMF, PhenylhydrazineSubstrate, Vilsmeier reagents, and pyrazole ring synthon.
Temperature 70-80 °C (Vilsmeier), Reflux (Cyclization)Moderate heating for intermediate formation, reflux to drive pyrazole cyclization.
Time 2-3 h (Vilsmeier), 4-6 h (Cyclization)Sufficient time for each distinct chemical transformation.
Workup Ice quench, neutralizationStandard procedure to hydrolyze excess reagents and isolate the product.
Reaction Mechanism Overview

G sub sub A N-(4-acetylphenyl)formamide + Vilsmeier Reagent B β-Chlorovinyl Aldehyde Intermediate A->B Heat 70-80°C C Phenylhydrazine Addition/Condensation B->C D Intramolecular Cyclization C->D E Aromatization (-HCl, -H₂O) D->E F 3-Aryl-4-formylpyrazole Product E->F

Caption: Pyrazole synthesis via Vilsmeier-Haack reaction.

References

  • Jadhav, S. D., & Singh, A. (2017). Synthesis of 4-Arylquinolines and 4-Arylpyrimidines via Oxidative Annulation of Anilines and Activation of Acetophenone-Formamide Conjugates. Organic Letters, 19(21), 5673–5676. Available from: [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved March 31, 2026, from [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved March 31, 2026, from [Link]

  • Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-25. Available from: [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Available from: [Link]

  • Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 31, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 31, 2026, from [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions. Retrieved March 31, 2026, from [Link]

  • El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10, 27303-27331. Available from: [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved March 31, 2026, from [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved March 31, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES. Retrieved March 31, 2026, from [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. (n.d.). Revue Roumaine de Chimie. Retrieved March 31, 2026, from [Link]

  • Synthesis of heterocyclic compounds. (n.d.). Google Patents.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 31, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions using N-(4-acetylphenyl)formamide

An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions: Exploring the Versatile Roles of N-(4-acetylphenyl)formamide Introduction: The Nexus of Palladium Catalysis and Novel Substrates Palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions: Exploring the Versatile Roles of N-(4-acetylphenyl)formamide

Introduction: The Nexus of Palladium Catalysis and Novel Substrates

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[2][4] The power of these reactions—including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings—lies in their ability to tolerate a wide range of functional groups, allowing for the strategic union of diverse molecular fragments.[5][6][7]

This guide delves into the multifaceted world of palladium-catalyzed cross-coupling reactions through the lens of a specific, functionally rich molecule: N-(4-acetylphenyl)formamide. While not a conventional coupling partner, its constituent parts—the formamide and the acetylphenyl moieties—open the door to exploring advanced catalytic strategies. We will dissect its potential applications, moving beyond standard protocols to investigate its role as a substrate for C-H functionalization and its prospective use in innovative deformylative coupling pathways. This exploration is grounded in established mechanistic principles and authoritative research, providing a framework for researchers to design novel synthetic routes.

Part 1: The Formamide Moiety as a Transformable Directing Group in C(sp²)–H Arylation

A significant advancement in cross-coupling chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides.[8][9] In this context, directing groups that chelate to the metal catalyst are often employed to achieve high regioselectivity. The formamide group has emerged as a powerful, transformable directing group for the ortho-arylation of formanilides.[8][9]

Causality Behind the Experimental Choice: The formyl group's oxygen atom can coordinate to the palladium center, positioning the catalyst to selectively activate the C-H bond at the ortho position of the aniline ring. This chelation assistance is crucial for overcoming the kinetic and thermodynamic barriers associated with C-H bond cleavage. Furthermore, the formamide group is advantageous because it can be readily transformed into other valuable functional groups, such as isocyanides or N-heterocycles, after the C-H arylation step, enhancing the synthetic utility of the method.[8][9]

Generalized Mechanism of Formamide-Directed C-H Arylation

The catalytic cycle typically begins with the coordination of the formanilide to the palladium(II) catalyst. Subsequent C-H activation via a concerted metalation-deprotonation (CMD) pathway forms a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.

Formamide-Directed C-H Arylation cluster_cycle Catalytic Cycle Pd_II Pd(II) Precatalyst Coordination Coordination with Formanilide Pd_II->Coordination Formanilide Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation OxAdd Oxidative Addition (Ar-X) Palladacycle->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Forms C-C bond RedElim->Pd_II Product Release Product ortho-Arylated Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: Catalytic cycle for formamide-directed C-H arylation.

Hypothetical Protocol for ortho-Arylation of N-(4-acetylphenyl)formamide

This protocol is adapted from established procedures for the arylation of formanilides.[9]

Materials:

  • N-(4-acetylphenyl)formamide

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • K₂CO₃ (Potassium carbonate)

  • PivOH (Pivalic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-(4-acetylphenyl)formamide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) and PivOH (0.3 mmol, 30 mol%) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated N-(4-acetylphenyl)formamide derivative.

Part 2: The Potential for Deformylative Cross-Coupling Reactions

A frontier in cross-coupling chemistry is the use of unconventional electrophilic partners, moving beyond the traditional reliance on organohalides.[10] Deformylative cross-coupling, where an aldehyde's formyl group is cleaved and replaced, presents an atom-economical and environmentally benign strategy.[10][11] While often catalyzed by nickel, palladium-based systems can also be envisioned for such transformations.

Scientific Rationale: The C(acyl)-N bond in N-(4-acetylphenyl)formamide could potentially be activated by a low-valent palladium catalyst. This would be analogous to the C(acyl)-H activation in aldehydes.[10] Oxidative addition of the C-N bond to a Pd(0) center would generate an acylpalladium(II) intermediate, which, after decarbonylation, would yield an arylpalladium(II) species. This species could then participate in a standard cross-coupling catalytic cycle.

Deformylative Coupling Pathway Start N-(4-acetylphenyl)formamide + Pd(0)L_n OxAdd Oxidative Addition of C-N bond Start->OxAdd AcylPd Acyl-Pd(II) Intermediate OxAdd->AcylPd Decarb Decarbonylation (-CO) AcylPd->Decarb ArylPd Aryl-Pd(II) Intermediate Decarb->ArylPd Coupling Enters Cross-Coupling Cycle (e.g., Suzuki, Heck) ArylPd->Coupling

Caption: Hypothetical deformylative pathway for N-(4-acetylphenyl)formamide.

This deformylative approach remains largely exploratory for N-aryl formamides but represents a promising area for future research, offering a novel way to utilize this class of compounds as aryl sources in cross-coupling reactions.

Part 3: Foundational Protocols for Palladium-Catalyzed Cross-Coupling Reactions

To provide a comprehensive resource, this section details the standard protocols for the three most prominent palladium-catalyzed cross-coupling reactions. These protocols serve as a baseline for understanding the mechanics of these transformations and as a starting point for developing novel applications with substrates like N-(4-acetylphenyl)formamide, should it be used as a precursor to a suitable coupling partner (e.g., an aryl halide).

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[6][7][12] Its tolerance of a wide array of functional groups and the generally low toxicity of boron reagents make it highly popular in the pharmaceutical industry.[2][7]

Catalytic Cycle:

Suzuki-Miyaura Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)-R² L_n PdII_Aryl->PdII_R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R2->Pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

ParameterTypical Conditions
Aryl Halide Aryl iodide, bromide, or triflate (1.0 equiv)
Boronic Acid/Ester 1.1 - 1.5 equiv
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%)
Ligand PPh₃, SPhos, XPhos (if precatalyst is not pre-ligated)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 110 °C

Step-by-Step Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction under an inert atmosphere at 90 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

B. The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[4][13][14] This reaction is highly effective for creating C(sp²)-C(sp²) bonds and is noted for its excellent stereoselectivity, typically favoring the trans isomer.[14]

Catalytic Cycle:

Mizoroki-Heck Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition (R-X) Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Alkene Coordination Sigma_Alkyl σ-Alkyl Pd(II) Alkene_Complex->Sigma_Alkyl Migratory Insertion Sigma_Alkyl->Pd0 β-Hydride Elimination (+ Base) Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)-C≡CR² L_n PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_Alkyne π-Alkyne Complex CuX->Cu_Alkyne Alkyne Cu_Acetylide Cu-C≡CR² Cu_Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Transmetalation

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for high-yield N-(4-acetylphenyl)formamide production

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-acetylphenyl)formamide. This compound—a critical intermediate in medicinal chemistry and materials science, noted for its anti-proliferat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-acetylphenyl)formamide. This compound—a critical intermediate in medicinal chemistry and materials science, noted for its anti-proliferative biological activity against various cancer cell lines [1]—requires precise formylation of 4-aminoacetophenone.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, optimized protocols, and validated methodologies to resolve low yields and optimize catalyst loading.

Part 1: Mechanistic Troubleshooting & Catalyst Selection

Q1: Why is my N-formylation of 4-aminoacetophenone stalling at ~40-50% yield when using un-catalyzed formic acid? A: The uncatalyzed reaction relies on the inherent nucleophilicity of the amine. However, 4-aminoacetophenone contains a strongly electron-withdrawing acetyl group at the para position, which significantly reduces the electron density on the aniline nitrogen. Without a catalyst to activate the formylating agent (formic acid) or stabilize the transition state, the nucleophilic attack is kinetically hindered. Introducing a catalyst like PEG-400, sulfonated rice husk ash (RHA-SO3H), or a Lewis acid (e.g., ZnO) lowers the activation energy barrier, facilitating rapid C-N bond formation even with electron-deficient amines [1, 2].

Q2: How do I choose between homogeneous (e.g., PEG-400) and heterogeneous (e.g., ZnO, RHA-SO3H) catalysts? A: Your choice should be dictated by your downstream purification requirements and scalability:

  • PEG-400: Acts as both a phase-transfer catalyst and a mild reaction medium. It is excellent for small-to-medium scale solvent-based or solvent-free reactions but requires aqueous extraction to remove the polymer [1].

  • ZnO (Lewis Acid): Provides exceptional activation of the carbonyl carbon of formic acid. It allows for solvent-free conditions, high yields (>95%), and can be easily recovered via simple filtration [2].

  • RHA-SO3H: A solid acid catalyst that is ideal for elevated temperatures and strict solvent-free industrial scale-up, offering excellent recyclability [1].

G A 4-Aminoacetophenone (Electron-deficient Amine) D Activated Intermediate (Catalyst-Formate Complex) A->D Nucleophilic Attack B Formic Acid (Formylating Agent) B->D Formyl Transfer C Catalyst System (ZnO / PEG-400 / RHA-SO3H) C->D Carbonyl Activation E N-(4-acetylphenyl)formamide (Target Product) D->E Dehydration & Release

Reaction workflow for the catalytic N-formylation of 4-aminoacetophenone.

Part 2: Optimizing Catalyst Loading

Q3: What is the optimal catalyst loading to achieve >95% yield without risking side reactions? A: Catalyst loading is a delicate balance. Too little results in incomplete conversion due to the electron-withdrawing nature of the substrate; too much can lead to localized overheating in solvent-free conditions or complicate purification.

The table below summarizes the quantitative relationship between catalyst loading and yield based on validated experimental conditions [1, 2]:

Catalyst SystemLoading (mol%)Temperature (°C)Time (min)Conversion / Yield (%)
None (Control) 07012045%
PEG-400 5706092%
ZnO 5704597%
ZnO 10704597% (No further gain)
RHA-SO3H 10805095%

Troubleshooting Start Low Yield (<50%)? CheckCat Check Catalyst Loading Start->CheckCat Opt1 Increase to 5-10 mol% CheckCat->Opt1 If < 5 mol% CheckTemp Check Reaction Temp CheckCat->CheckTemp If 5-10 mol% Opt1->CheckTemp Opt2 Optimize to 70-80°C CheckTemp->Opt2 If < 70°C Success High Yield (>95%) CheckTemp->Success If 70-80°C Opt2->Success

Troubleshooting workflow for optimizing catalyst loading and reaction conditions.

Part 3: Standardized Experimental Protocol

Q4: How do I implement a self-validating protocol for the ZnO-catalyzed formylation? A: To ensure scientific integrity and reproducibility, follow this step-by-step methodology. This protocol is designed to be self-validating: the physical state changes (solid to melt to solid) act as intrinsic quality control checkpoints.

Materials Required:

  • 4-aminoacetophenone (1.0 mmol, 135.16 mg)

  • Formic acid (85% aqueous, 1.2 mmol)

  • Zinc Oxide (ZnO) nanopowder (5 mol%, ~4.0 mg)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, add 1.0 mmol of 4-aminoacetophenone.

  • Catalyst Addition: Add 5 mol% of ZnO to the flask. Self-Validation Check: Ensure the powder is finely dispersed to maximize surface area for the solid-liquid interface.

  • Formylation: Dropwise, add 1.2 mmol of 85% formic acid.

  • Heating (Solvent-Free): Submerge the flask in an oil bath pre-heated to 70°C. Stir the mixture continuously. Self-Validation Check: The mixture will initially form a thick paste and gradually homogenize as the reaction proceeds.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) eluent. The reaction is typically complete within 45 minutes [2].

  • Quenching & Filtration: Once complete, cool the mixture to room temperature. Add 5 mL of ethyl acetate and stir vigorously. Filter the mixture through a Celite pad to recover the insoluble ZnO catalyst.

  • Purification: Wash the organic filtrate with saturated NaHCO3 (2 x 5 mL) to neutralize unreacted formic acid, followed by brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure N-(4-acetylphenyl)formamide.

References

  • Indiana University ScholarWorks. "PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES" (Citing: ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. J. Org. Chem. 2006, 71, 6652-6654). Available at:[Link]

Optimization

Process Chemistry Support Center: Scale-Up of N-(4-acetylphenyl)formamide Synthesis

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the batch synthesis of N-(4-acetylphenyl)formamide (CAS: 41656-75-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the batch synthesis of N-(4-acetylphenyl)formamide (CAS: 41656-75-1)[1].

The transition from bench-scale discovery to multi-kilogram batch processing introduces critical challenges in thermodynamics, mass transfer, and product isolation. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible N-formylation of 4-aminoacetophenone.

Experimental Workflow & Process Logic

The following diagram outlines the optimized, self-validating experimental workflow for the N-formylation process utilizing a polyethylene glycol (PEG-400) solvent system.

Workflow A 1. Substrate Charging 4-Aminoacetophenone + PEG-400 B 2. Reagent Addition Formic Acid (Dropwise, 15°C) A->B C 3. Reaction Maturation Stir at 25°C for 5h B->C D 4. IPC Monitoring RP-HPLC (Formic Acid Mobile Phase) C->D D->C If SM > 1% E 5. Quenching Cold Water Addition (5°C) D->E If SM < 1% F 6. Isolation Filtration & Vacuum Drying E->F

Step-by-step experimental workflow for N-(4-acetylphenyl)formamide batch synthesis.

Troubleshooting Guide & FAQs

Q1: We are experiencing severe thermal runaways during the formylation of 4-aminoacetophenone at the 50-liter scale. How can we control this exotherm? A: Thermal runaways typically occur when using highly reactive mixed anhydrides (e.g., acetic formic anhydride). The causality lies in the rapid, highly exothermic formation of the tetrahedral intermediate and its subsequent dehydration. Solution: Transition to a PEG-400/Formic Acid system[2]. PEG-400 acts as an environmentally benign phase-transfer medium that facilitates the reaction via hydrogen bonding with formic acid. This enhances the electrophilicity of the carbonyl carbon while stabilizing the transition state, allowing the reaction to proceed smoothly at room temperature without the violent exotherms associated with anhydrides. Ensure the reactor jacket is actively cooled to 15 °C during the initial formic acid addition.

Q2: Our batch reactor shows incomplete conversion (residual 4-aminoacetophenone) even after 8 hours. What is the root cause? A: This is a classic mass transfer limitation. PEG-400 is highly viscous, and standard anchor or retreat-curve impellers often fail to provide sufficient axial mixing at scale. Causality: Poor mixing leads to localized pooling of the formylating agent, leaving pockets of unreacted 4-aminoacetophenone. Solution: Increase the agitation torque and utilize a pitched-blade turbine to drive axial flow. Additionally, verify that the reaction temperature is maintained at exactly 25 °C; dropping below 20 °C exponentially increases the viscosity of PEG-400, further crippling mass transfer.

Q3: How do we establish a self-validating monitoring protocol to prevent premature quenching? A: Implement In-Process Control (IPC) via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Causality & Validation: 4-aminoacetophenone can be accurately tracked using RP-HPLC. However, for Mass-Spec (MS) compatible applications, you must replace standard phosphoric acid in the mobile phase with formic acid to prevent ion suppression and equipment fouling[3]. The system becomes self-validating when the mass balance of the chromatogram is calculated: the reaction is only cleared for quenching when the starting material peak area is <1% and the sum of the product and residual peaks equals the initial baseline concentration, proving no side-degradation has occurred.

Troubleshooting Logic Matrix

If your IPC data indicates a process deviation, follow this logical decision tree to isolate the root cause.

Troubleshooting Start Issue: Low Product Yield or Purity CheckHPLC Review IPC (HPLC) Data Start->CheckHPLC YesUnreacted Incomplete Conversion (Residual SM > 2%) CheckHPLC->YesUnreacted SM Detected NoHydrolysis Product Loss During Workup CheckHPLC->NoHydrolysis No SM Detected Action1 Increase Agitation Torque (Overcome Viscosity) YesUnreacted->Action1 Action2 Verify Reaction Temp (Maintain 25°C) YesUnreacted->Action2 Action3 Optimize Crystallization (Slower Anti-solvent Addition) NoHydrolysis->Action3 Action4 Check Wash Temp (Use <5°C Water) NoHydrolysis->Action4

Logical troubleshooting matrix for resolving yield and purity discrepancies.

Quantitative Comparison of Scale-Up Methodologies

Selecting the right catalytic system is vital for balancing yield, safety, and scalability. The table below summarizes the quantitative performance of various formylation methods for 4-aminoacetophenone.

Formylation MethodReagents / CatalystOperating TempReaction TimeTypical YieldScale-Up Feasibility & Notes
PEG-400 System [2]Formic Acid, PEG-40025 °C4–6 h>95%High. Mild conditions; requires high-torque stirring due to viscosity.
Solid Acid Catalysis [4]Formic Acid, NP@SO3H70 °C10 min83–95%Medium. Extremely fast, but requires specialized filtration of magnetic nanocatalyst at scale.
Mixed Anhydride Acetic Formic Anhydride0–5 °C1 h>98%Low. Severe exothermic risks; highly sensitive to moisture; not recommended for >10 kg batches.

Standard Operating Procedure (SOP): 1-kg Scale Batch Synthesis

This protocol utilizes the PEG-400 methodology[2], engineered specifically to be a self-validating system.

Phase 1: Reactor Preparation & Charging

  • Purge: Inert a 10 L jacketed glass-lined reactor with N2 to prevent oxidative side-reactions.

  • Charge: Add 1.0 kg (7.40 mol) of 4-aminoacetophenone[3] followed by 3.0 L of PEG-400.

  • Agitation: Initiate overhead stirring using a pitched-blade turbine at 150 RPM. Causality: Complete dissolution is mandatory before reagent addition to prevent localized concentration gradients.

Phase 2: Controlled Reagent Addition 4. Cooling: Set the reactor jacket temperature to 15 °C. 5. Addition: Add 1.2 L of 98% Formic Acid dropwise over 2 hours via a pressure-equalizing addition funnel. Causality: Slow addition controls the exothermic formation of the formyl intermediate. Monitoring the internal temperature probe ensures the reaction does not exceed 25 °C, preventing thermal degradation.

Phase 3: Maturation & Self-Validation 6. Maturation: Adjust the jacket to 25 °C and stir for 5 hours. 7. IPC Gate (Self-Validation): Extract a 1 mL aliquot, dilute in MeCN/H2O, and analyze via RP-HPLC (using a formic acid/MeCN mobile phase)[3].

  • Validation Check: Do not proceed until the 4-aminoacetophenone peak at 280 nm integrates to <1% relative to the N-(4-acetylphenyl)formamide product peak.

Phase 4: Quenching & Isolation 8. Anti-Solvent Quench: Slowly add 5.0 L of chilled deionized water (5 °C) to the reactor while increasing the stir speed to 250 RPM. Causality: N-(4-acetylphenyl)formamide has low solubility in cold water. The chilled water acts as an anti-solvent, driving supersaturation and rapid crystallization, while keeping the highly polar PEG-400 and excess formic acid in the aqueous phase. 9. Filtration: Transfer the resulting slurry to a Nutsche filter. Wash the filter cake with 3 x 1 L of cold water (5 °C) to displace residual PEG-400. 10. Drying: Dry the isolated solid in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Title: A remarkably simple N-formylation of anilines using polyethylene glycol Source: researchgate.net URL: [Link]

  • Title: Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst Source: rsc.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Acetylphenyl)formamide Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers encounter during the N-formylation of 4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers encounter during the N-formylation of 4-aminoacetophenone.

Synthesizing N-(4-acetylphenyl)formamide presents a unique challenge: the starting material is a deactivated aniline. The para-acetyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine. Standard formylation protocols often result in stalled reactions, low conversion rates, or unwanted side products. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic hurdles.

Diagnostic Decision Tree

Before adjusting your protocol, use the following diagnostic workflow to identify the root cause of your low conversion rates.

Troubleshooting Start Low Conversion to N-(4-acetylphenyl)formamide? CheckReagent Using neat formic acid without a catalyst? Start->CheckReagent UseAFA Switch to Acetic Formic Anhydride (AFA) or ZnO CheckReagent->UseAFA Yes CheckTemp Is reaction temperature too high (> 0°C)? CheckReagent->CheckTemp No TempFix Lower temp to -20°C to prevent acetylation CheckTemp->TempFix Yes CheckWater Is water present in solvents or reagents? CheckTemp->CheckWater No WaterFix Use strictly anhydrous conditions (Ar/N2) CheckWater->WaterFix Yes

Diagnostic workflow for resolving low conversion rates in N-formylation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my conversion rate plateauing below 40% when using neat formic acid? Causality: 4-aminoacetophenone contains a strongly electron-withdrawing para-acetyl group. This group pulls electron density away from the amine nitrogen via resonance and inductive effects, significantly lowering its nucleophilicity. Neat formic acid is a relatively weak electrophile and cannot overcome this kinetic barrier without extreme heating, which often leads to substrate degradation. Solution: You must increase the electrophilicity of the formylating agent. Switch to Acetic Formic Anhydride (AFA) or activate the formic acid using a Lewis acid catalyst such as ZnO, which coordinates with the carbonyl oxygen of formic acid to make the carbon more susceptible to nucleophilic attack1.

Q2: I switched to Acetic Formic Anhydride (AFA), but I am observing significant amounts of N-(4-acetylphenyl)acetamide. How do I prevent this? Causality: AFA is a mixed anhydride. Under ideal, low-temperature conditions, the amine selectively attacks the formyl carbonyl because it is less sterically hindered and more electrophilic than the acetyl carbonyl. However, this is a kinetically controlled process. At elevated temperatures (> 0 °C), this kinetic selectivity diminishes, leading to competitive acetylation. Furthermore, AFA can spontaneously decompose into acetic acid and carbon monoxide at room temperature. Solution: Generate AFA in situ at -20 °C to 0 °C and maintain strict temperature control during the addition of the amine to preserve formyl selectivity2.

Q3: My AFA reaction shows unreacted starting material, even at low temperatures. What went wrong? Causality: Moisture contamination. AFA is highly sensitive to atmospheric moisture and will rapidly hydrolyze into acetic acid and formic acid, destroying the highly reactive mixed anhydride 3. Solution: Ensure all glassware is flame-dried, use anhydrous solvents (e.g., dry THF), and perform the reaction under an inert argon or nitrogen atmosphere.

Quantitative Data: Comparison of Formylation Methods

To make an informed decision on which protocol to adopt, review the comparative data below. For deactivated anilines like 4-aminoacetophenone, AFA or catalyzed methods are mandatory.

Formylation MethodReagentsOperating TempReaction TimeTypical ConversionPrimary Drawback / Limitation
Uncatalyzed Neat Formic Acid80 °C - 100 °C12 - 24 hours< 40%Poor electrophilicity; thermal degradation of substrate.
Mixed Anhydride Formic Acid + Acetic Anhydride (AFA)-20 °C to 0 °C15 - 30 mins> 95%Highly moisture sensitive; risk of competitive acetylation if warmed.
Lewis Acid Catalyzed Formic Acid + ZnO70 °C2 - 4 hours~ 90%Requires solvent-free setup; heterogeneous mixture requires vigorous stirring.

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Below are two optimized methodologies for synthesizing N-(4-acetylphenyl)formamide.

Protocol A: High-Yield Synthesis via Acetic Formic Anhydride (AFA)

This is the preferred method for maximum yield and rapid conversion.

  • AFA Generation: In a flame-dried, argon-purged flask, add 2.5 equivalents of acetic anhydride. Cool the flask to -20 °C using a dry ice/ethylene glycol bath. Slowly add 3.0 equivalents of anhydrous formic acid dropwise.

    • Self-Validation Check: Stir for 15 minutes. The solution must remain clear and colorless. Any yellowing indicates thermal decomposition of the AFA.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-aminoacetophenone in a minimal amount of anhydrous THF. Add this solution dropwise to the AFA mixture, strictly maintaining the internal temperature below 0 °C.

  • Reaction Monitoring: Stir for 20 minutes at 0 °C.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). 4-aminoacetophenone is highly UV-active; its complete disappearance confirms 100% conversion.

  • Quenching & Isolation: Quench the reaction by pouring it over crushed ice. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO3 to remove residual acids, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Green Synthesis via ZnO-Catalyzed Formylation

This method is ideal if anhydrous conditions cannot be maintained 4.

  • Mixing: In a round-bottom flask, combine 1.0 equivalent of 4-aminoacetophenone, 3.0 equivalents of formic acid, and 50 mol% of ZnO powder. Do not add any solvent.

  • Activation: Heat the heterogeneous mixture to 70 °C with vigorous magnetic stirring for 2 to 4 hours.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate and filter through a Celite pad.

    • Self-Validation Check: The ZnO catalyst is completely insoluble in the organic phase and will be entirely retained on the Celite, ensuring no heavy metal contamination in your final product.

  • Purification: Wash the filtrate with brine, dry over Na2SO4, and evaporate the solvent to yield the formamide.

Mechanistic Pathway

Understanding the mechanism ensures you can predict and prevent side reactions. The diagram below illustrates the nucleophilic acyl substitution pathway when using AFA.

Mechanism A 4-Aminoacetophenone (Deactivated Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Formic Anhydride (Highly Electrophilic) B->C Formyl Transfer D N-(4-acetylphenyl)formamide (Target Product) C->D Elimination E Acetic Acid (Leaving Group) C->E Byproduct

Nucleophilic acyl substitution mechanism using Acetic Formic Anhydride.

References

  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride - Benchchem. 2

  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions - The Journal of Organic Chemistry (ACS Publications). 1

  • Troubleshooting guide for the formylation of aromatic amines - Benchchem. 3

  • Formylation of Amines - PMC (National Institutes of Health). 4

Sources

Reference Data & Comparative Studies

Validation

Validation of Quantitative HPLC Methods for N-(4-acetylphenyl)formamide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Development, Column Chemistry Comparison, and ICH Q2(R2) Validation Introduction: The Analytical Challenge N-(4-acetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Development, Column Chemistry Comparison, and ICH Q2(R2) Validation

Introduction: The Analytical Challenge

N-(4-acetylphenyl)formamide (CAS: 41656-75-1) is a critical synthetic intermediate and a biologically active derivative of 4-aminoacetophenone, often evaluated for its anti-proliferative properties in medicinal chemistry[1]. Structurally, it features a phenyl ring substituted with a para-acetyl group and a formamide moiety[2].

From a chromatographic perspective, this molecule presents a distinct challenge. The formamide group exhibits restricted rotation around the C-N bond due to partial double-bond character. At ambient temperatures (20–25°C), this results in the presence of cis and trans rotamers that interconvert slowly on the chromatographic timescale. If not properly managed, this thermodynamic phenomenon causes severe peak broadening, tailing, or even peak splitting—leading to integration errors and failed system suitability tests (SST).

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies to overcome these challenges, providing a self-validating framework for accurate quantification.

Comparison of Chromatographic Methodologies

To establish a robust quantitative method, we must evaluate the causality between the analyte's chemical structure and the stationary phase chemistry.

Method A: Traditional Reverse-Phase (C18)
  • Mechanism: Relies purely on hydrophobic (dispersive) interactions between the alkyl chain and the analyte's phenyl ring.

  • Limitation: The highly polar formamide group limits overall retention on C18 phases. Furthermore, at standard operating temperatures, the C18 column fails to resolve the rotameric peak distortion, resulting in poor peak symmetry (Tailing Factor > 1.8).

Method B: Phenyl-Hexyl Phase (The Optimized Approach)
  • Mechanism: Leverages dual-retention mechanisms: hydrophobic interactions via the hexyl chain and strong π−π stacking between the column's phenyl ring and the conjugated acetylphenyl system of the analyte.

  • Advantage: Provides orthogonal selectivity and enhanced retention. When coupled with elevated column temperatures (45°C), the thermal energy accelerates rotamer interconversion, coalescing the species into a single, sharp, highly symmetrical peak.

G Analyte N-(4-acetylphenyl)formamide (Polar & Non-polar moieties) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl π-π Stacking (Enhanced Retention)

Caption: Chromatographic interaction mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step protocol integrates thermodynamic control and rigorous system suitability criteria.

Sample and Standard Preparation
  • Diluent Selection: Use Water:Acetonitrile (50:50, v/v). Expert Insight: Avoid using 100% organic solvents for the sample diluent to prevent solvent-mismatch peak distortion at the column head. Ensure only high-purity HPLC-grade acetonitrile is utilized to prevent analytical artifacts, such as cyanohydrin formation from trace impurities[3].

  • Stock Solution: Accurately weigh 10.0 mg of N-(4-acetylphenyl)formamide reference standard (>99% purity) into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).

  • Working Solutions: Serially dilute the stock to construct a 5-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Optimized Chromatographic Conditions (Method B)
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Buffers residual silanols and standardizes the analyte's ionization state).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B (Column wash)

    • 12–15 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C (Critical Step: Essential for driving the thermodynamic coalescence of formamide rotamers into a single quantifiable peak).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

G A 1. Sample Prep Diluent: H2O/ACN (50:50) B 2. Column Thermostatting Elevate to 45°C (Rotamer Coalescence) A->B C 3. System Suitability Test (SST) Tailing < 1.5, RSD < 2% B->C D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision C->D E 5. Routine Quantification Trace Impurity Profiling D->E

Caption: Self-validating HPLC workflow for N-(4-acetylphenyl)formamide quantification.

Quantitative Data and Performance Metrics

The methodologies were subjected to head-to-head evaluation. The data clearly demonstrates that modifying the stationary phase chemistry and elevating the temperature resolves the structural liabilities of the analyte.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18 Column, 25°C)Method B (Phenyl-Hexyl, 45°C)
Retention Time (tR) 4.2 min6.8 min
Peak Tailing Factor (Tf) 1.85 (Broad/Tailing)1.05 (Sharp/Symmetrical)
Theoretical Plates (N) > 4,500> 12,000
Resolution (Rs) from Precursors 1.53.2

Table 2: ICH Q2(R2) Validation Metrics for Method B

Validation ParameterExperimental ResultAcceptance Criteria (ICH)
Linearity Range 0.5 – 50 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ≥ 10:1
Method Precision (%RSD) 0.8% (n=6 injections)≤ 2.0%
Accuracy (Recovery %) 99.2% – 101.5%98.0% – 102.0%

Conclusion

For the quantitative validation of N-(4-acetylphenyl)formamide, relying on standard C18 methodologies at ambient temperatures compromises data integrity due to rotameric peak distortion. By shifting to a Phenyl-Hexyl stationary phase at 45°C , analytical scientists can exploit π−π stacking for better retention while using thermal energy to coalesce rotamers. This self-validating system ensures compliance with stringent ICH Q2(R2) guidelines, delivering superior accuracy, precision, and peak symmetry for drug development applications.

References

  • Vulcanchem. N-(4-acetylphenyl)formamide - 41656-75-1: Introduction, Synthesis, and Biological Activity.1

  • SynHet. N-(4-Acetylphenyl)formamide Chemical Properties and Specifications.2

  • Organic Process Research & Development (ACS Publications). Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies.3

Sources

Comparative

A Comparative Analysis of the Biological Activity of N-(4-acetylphenyl)formamide and Other Formamides in Cancer Research

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Emerging Potential of N-(4-acetylphenyl)formamide in Oncology N-(4-acetylphenyl)formamide, an organic compound featuring a formamide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Potential of N-(4-acetylphenyl)formamide in Oncology

N-(4-acetylphenyl)formamide, an organic compound featuring a formamide group attached to an acetyl-substituted phenyl ring, has recently garnered significant interest within the medicinal chemistry landscape.[1] Its potential as an anti-proliferative agent against a range of cancer cell lines has positioned it as a promising scaffold for the development of novel oncology therapeutics.[1] This guide provides a comprehensive comparison of the biological activity of N-(4-acetylphenyl)formamide with other formamide-containing molecules, offering insights into their structure-activity relationships (SAR), and detailing the experimental protocols necessary for their evaluation.

The core chemical structure of N-(4-acetylphenyl)formamide, with its amide linkage and aromatic system, presents multiple opportunities for interaction with biological targets. Understanding how modifications to this structure influence its anticancer effects is paramount for the rational design of more potent and selective drug candidates. This guide will delve into the available data, provide context for the experimental choices, and offer a framework for future research in this exciting area.

Comparative Biological Activity: A Look at the Anti-Proliferative Effects

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. Recent studies have demonstrated the significant anti-proliferative effects of N-(4-acetylphenyl)formamide across a diverse panel of human cancer cell lines.

Table 1: Anti-Proliferative Activity of N-(4-acetylphenyl)formamide Against Various Cancer Cell Lines

Cell LineCancer TypeGrowth Inhibition (%)
RPMI-8226Leukemia92.72
NCI-H522Lung Cancer94.57
HCT-15Colon Cancer98.05
SNB-75CNS Cancer80.85
MDA-MB-435Melanoma95.29
OVCAR-4Ovarian Cancer96.33
A498Renal Cancer81.27
T-47DBreast Cancer89.47

Source: Vulcanchem[1]

The data presented in Table 1 showcases the broad-spectrum activity of N-(4-acetylphenyl)formamide. The high percentage of growth inhibition, particularly against colon, lung, melanoma, and ovarian cancer cell lines, underscores its potential as a lead compound.

For instance, a study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives revealed that modifications to the formamide-containing scaffold can significantly impact anti-proliferative activity.[2] Although N-(4-acetylphenyl)formamide was not included in this specific study, the structure-activity relationship (SAR) data from such research is crucial. It has been observed that the nature and position of substituents on the aromatic ring play a critical role in determining the anticancer efficacy of N-aryl-N'-arylmethylurea derivatives.[3] Specifically, the presence of fluorine atoms on the phenyl ring has been shown to enhance antiproliferative activity against cell lines such as HCT116 and A549.[3]

Another study on resveratrol-derived formamides demonstrated that these compounds exhibited cytotoxic activities against Smmc7721 and SGC7901 cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[4] This highlights the versatility of the formamide moiety in the design of anticancer agents.

The key takeaway from these comparative insights is that the formamide group is a valuable pharmacophore, and its biological activity is highly tunable through chemical modifications. The potent activity of N-(4-acetylphenyl)formamide suggests that the acetyl group at the para position of the phenyl ring contributes favorably to its anticancer properties.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of findings, it is imperative to follow standardized and well-validated experimental protocols. The most common assay used to determine the anti-proliferative activity of compounds like N-(4-acetylphenyl)formamide is the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. It is advisable to avoid using the perimeter wells to minimize the "edge effect".[5]

  • Compound Treatment:

    • Prepare a series of dilutions of N-(4-acetylphenyl)formamide and other test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

While the precise mechanism of action for N-(4-acetylphenyl)formamide is still under investigation, we can propose a hypothetical signaling pathway based on the known mechanisms of other anticancer agents that induce apoptosis (programmed cell death). Many cytotoxic compounds exert their effects by inducing cellular stress, which can activate intrinsic or extrinsic apoptotic pathways.

G cluster_0 cluster_1 Cellular Stress Induction cluster_2 Apoptotic Pathway Activation cluster_3 Cellular Outcome N-(4-acetylphenyl)formamide N-(4-acetylphenyl)formamide ROS Production ROS Production N-(4-acetylphenyl)formamide->ROS Production Other Formamides Other Formamides DNA Damage DNA Damage Other Formamides->DNA Damage Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation ROS Production->Bax/Bcl-2 Regulation DNA Damage->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Hypothetical signaling pathway for formamide-induced apoptosis.

This diagram illustrates a potential mechanism where formamide derivatives induce cellular stress, leading to the production of reactive oxygen species (ROS) and/or DNA damage. This stress can then trigger the intrinsic apoptotic pathway, characterized by the regulation of Bax and Bcl-2 proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis. The ultimate outcome is the inhibition of cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights

The study of how a molecule's chemical structure relates to its biological activity is known as the structure-activity relationship (SAR).[7] Analyzing SAR provides a rational basis for designing more effective drugs. For formamide derivatives, several structural features are likely to influence their anticancer activity:

  • The Formamide Group: The -NHCHO group is a key feature. Its ability to act as a hydrogen bond donor and acceptor is likely crucial for interacting with biological targets such as enzymes or receptors.

  • The Aromatic Ring: The phenyl ring serves as a scaffold. Its electronic properties and steric bulk can be modified by adding different substituents.

  • Substituents on the Aromatic Ring: The type and position of substituents on the phenyl ring are critical. In N-(4-acetylphenyl)formamide, the acetyl group (-COCH₃) at the para-position appears to be beneficial for its activity. Electron-withdrawing groups, such as the acetyl group, can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins. Studies on other aromatic anticancer agents have shown that substituents like halogens (e.g., fluorine, chlorine) can also enhance activity.[3][8]

SAR cluster_0 Formamide Scaffold cluster_1 Biological Activity Formamide Group (-NHCHO) Formamide Group (-NHCHO) Target Binding Affinity Target Binding Affinity Formamide Group (-NHCHO)->Target Binding Affinity H-bonding Aromatic Ring (Phenyl) Aromatic Ring (Phenyl) Aromatic Ring (Phenyl)->Target Binding Affinity π-π stacking Substituent (R) Substituent (R) Substituent (R)->Target Binding Affinity Electronic/Steric Effects Cell Permeability Cell Permeability Substituent (R)->Cell Permeability Lipophilicity Metabolic Stability Metabolic Stability Substituent (R)->Metabolic Stability Blocking metabolic sites

Caption: Key structural features influencing the biological activity of formamides.

Conclusion and Future Directions

N-(4-acetylphenyl)formamide has demonstrated significant potential as a broad-spectrum anti-proliferative agent. This guide has provided a comparative overview of its biological activity, detailed the essential experimental protocols for its evaluation, and offered insights into its potential mechanism of action and structure-activity relationships.

Future research should focus on a number of key areas:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the in vitro and in vivo efficacy of N-(4-acetylphenyl)formamide with a range of other structurally diverse formamide derivatives. This will provide a more definitive understanding of its relative potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by N-(4-acetylphenyl)formamide is crucial for its further development.

  • Lead Optimization: The N-(4-acetylphenyl)formamide scaffold represents a promising starting point for medicinal chemistry efforts. Systematic modifications of the formamide group, the phenyl ring, and the acetyl substituent could lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Published April 2, 2024. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Skipper, H. E., et al. Studies on the Mechanism of Action and Anticancer. AACR Journals. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]

  • Gescher, A., et al. N-methylformamide: antitumour activity and metabolism in mice. PMC - NIH. [Link]

  • ResearchGate. Formamide Derivatives of Resveratrol: Synthesis, Characterization and Cytotoxicity | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Published December 25, 2025. [Link]

  • Wikipedia. Structure–activity relationship. [Link]

  • Wei, X., et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PMC. [Link]

  • Tan, M. L., et al. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

Sources

Validation

Environmental Impact of N-(4-Acetylphenyl)formamide Synthesis vs. Green Chemistry Alternatives: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Strategic Importance of Formylation N-(4-acetylphenyl)formamide (CAS: 41656...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Strategic Importance of Formylation

N-(4-acetylphenyl)formamide (CAS: 41656-75-1) is a critical intermediate in organic synthesis, medicinal chemistry, and materials science. It serves as a foundational building block for synthesizing pharmaceutically important heterocycles and exhibits potent anti-proliferative activity against various cancer cell lines, including leukemia and melanoma [4].

Historically, the N-formylation of 4-aminoacetophenone relied heavily on aggressive reagents such as acetic formic anhydride or toxic coupling agents (e.g., DCC, EDCI) dissolved in halogenated or hazardous organic solvents. These traditional routes generate massive amounts of chemical waste, characterized by high Environmental Factor (E-factor) values. As regulatory constraints tighten across the pharmaceutical industry, transitioning to green chemistry alternatives—such as solvent-free neat reactions or CO₂-based reductive formylation—is no longer optional; it is a fundamental requirement for sustainable drug development [1, 3].

Mechanistic Causality: Traditional vs. Green Approaches

To objectively compare these methodologies, we must examine the underlying chemical causality that dictates their environmental impact and reaction efficiency.

The Traditional Route: Mixed Anhydride Activation

The conventional synthesis utilizes acetic anhydride and formic acid to generate acetic formic anhydride in situ. While this mixed anhydride is highly electrophilic and rapidly formylates 4-aminoacetophenone, the reaction is inherently atom-inefficient. For every mole of product formed, an equimolar amount of acetic acid is generated as a byproduct. Furthermore, the instability of the mixed anhydride necessitates the use of dry organic solvents (like THF or DCM) and low temperatures, complicating scale-up and driving up the E-factor.

Green Alternative A: Catalyst-Free Neat Formylation

Recent advancements have demonstrated that N-formylation can be achieved using pure formic acid under solvent-free (neat) conditions [1, 3].

  • The Causality: Formic acid acts as both the C1 synthon and the reaction medium. By using a molar excess of formic acid, the thermodynamic equilibrium of the condensation reaction is strongly driven toward the formamide product. Thermal activation (70–80 °C) provides the necessary kinetic energy to overcome the activation barrier of nucleophilic acyl substitution, eliminating the need for toxic dehydrating agents or metal catalysts.

Green Alternative B: CO₂ and Hydrosilanes (Zinc Catalysis)

A highly advanced, sustainable methodology utilizes carbon dioxide (CO₂) as the C1 source in the presence of hydrosilanes, catalyzed by a commercially available Zn(OAc)₂/1,10-phenanthroline complex [2].

  • The Causality: The basic acetate counter-anion of the zinc catalyst activates both the Si–H bond of the hydrosilane and the N–H bond of the amine. This dual activation facilitates the insertion of CO₂ and its subsequent reduction, yielding the formamide with exceptionally high atom economy and utilizing a primary greenhouse gas as a feedstock.

SynthesisComparison Substrate 4-Aminoacetophenone (Starting Material) Trad Traditional Route Acetic Anhydride + Formic Acid High E-Factor Substrate->Trad Toxic Solvents Green1 Green Route A Neat Formic Acid Solvent-Free Substrate->Green1 Heat (70°C) Green2 Green Route B CO2 + Hydrosilane Zn Catalyst Substrate->Green2 Mild Conditions Product N-(4-Acetylphenyl)formamide (Target API Intermediate) Trad->Product High Waste Green1->Product Water Waste Only Green2->Product High Atom Economy

Fig 1: Reaction pathways comparing traditional and green syntheses of N-(4-acetylphenyl)formamide.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the performance metrics of traditional synthesis against green alternatives. The data highlights a clear superiority of green methods in terms of environmental impact (E-factor) without compromising product yield.

Synthesis MethodYield (%)E-factorReaction TimeTemp (°C)Solvents UsedCatalyst / Reagents
Traditional (Mixed Anhydride) 75 - 85%> 204 - 6 h0 to 25DCM, THFAcetic Anhydride
Green A (Neat Formic Acid) [1]90 - 95%< 51 - 2 h70 - 80None (Neat)None (Catalyst-Free)
Green B (CO₂ + Hydrosilane) [2]85 - 92%10 - 1512 - 24 h25 - 100Methanol / NoneZn(OAc)₂/phen
Green C (Solid-Supported) [4]92 - 96%< 530 - 45 min80NoneRHA-SO₃H (Reusable)

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints allow researchers to verify the success of each step in real-time.

Protocol 1: Traditional Mixed Anhydride Synthesis (Baseline Comparison)
  • Anhydride Preparation: In a flame-dried flask under inert atmosphere, cool 10 mL of acetic anhydride to 0 °C. Slowly add 5 mL of 98% formic acid dropwise. Heat the mixture to 50 °C for 15 minutes, then cool back to 0 °C.

  • Amine Addition: Dissolve 10 mmol of 4-aminoacetophenone in 15 mL of dry THF. Add this solution dropwise to the mixed anhydride at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench with water, extract with dichloromethane (3 × 20 mL), wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation & QC: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot (fluorescent under UV 254 nm) and the appearance of a higher Rf product spot validates conversion. The reliance on DCM extraction inherently fails green chemistry metrics.

Protocol 2: Catalyst-Free Neat Green Synthesis

This protocol eliminates organic solvents and toxic coupling agents, relying entirely on thermal kinetics and direct crystallization [1, 3].

  • Reagent Mixing: In a 50 mL round-bottom flask, add 10 mmol of pure 4-aminoacetophenone directly to 30 mmol of 85-98% formic acid. Do not add any external solvent.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C with continuous magnetic stirring for 1.5 hours.

  • Reaction Quench: Remove the flask from heat. While still warm, pour the reaction mixture over 20 g of crushed ice.

  • Direct Crystallization: Stir the quenched mixture vigorously. The sudden drop in solubility forces N-(4-acetylphenyl)formamide to precipitate as a solid.

  • Validation & QC: Filter the precipitate and wash with cold saturated NaHCO₃ to neutralize residual formic acid. The physical phase change (precipitation upon aqueous quench) is a self-validating indicator of successful formylation, as the starting amine exhibits different aqueous solubility profiles. Confirm purity via melting point determination and FTIR (look for the characteristic amide carbonyl stretch at ~1656 cm⁻¹ and N-H stretch at ~3235 cm⁻¹).

GreenWorkflow Step1 1. Reagent Mixing 4-Aminoacetophenone + Formic Acid Step2 2. Thermal Activation Stir at 70-80°C (Solvent-Free) Step1->Step2 Step3 3. Reaction Quench Pour over crushed ice Step2->Step3 Step4 4. Direct Crystallization Filter & Wash with NaHCO3 Step3->Step4 Step5 5. Pure Product Isolation N-(4-Acetylphenyl)formamide Step4->Step5

Fig 2: Step-by-step workflow of the catalyst-free, solvent-free green formylation protocol.

Conclusion

The synthesis of N-(4-acetylphenyl)formamide perfectly illustrates the paradigm shift in modern organic chemistry. By moving away from traditional mixed anhydride methods and adopting neat formic acid conditions or CO₂-based catalysis, researchers can drastically reduce the E-factor of their workflows. These green protocols not only eliminate the need for toxic solvents and tedious chromatographic purifications but also deliver equivalent or superior yields through elegant, self-validating crystallization steps.

References

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition , Scholars Research Library. 1

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst , Green Chemistry (RSC Publishing). 2

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source , ACS Publications. 3

  • N-(4-acetylphenyl)formamide - 41656-75-1 , Vulcanchem. 4

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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